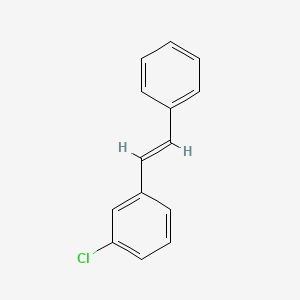
3-Methyl-1-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-pentene is an organic compound with the molecular formula C6H12 It is a type of alkene, characterized by the presence of a carbon-carbon double bondIt is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyl-1-pentene can be synthesized through the pyrolysis of ethylene and butene-2 mixtures in a static system . This method involves heating the reactants to high temperatures to break down the chemical bonds and form the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using similar pyrolysis techniques, often in large-scale reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1-pentene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Common reagents include halogens like chlorine or bromine, often in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: It is used in studies involving the interaction of alkenes with biological molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-pentene in chemical reactions involves the interaction of the carbon-carbon double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form intermediate compounds, which are then further transformed into the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1-pentene can be compared with other similar alkenes, such as:
1-Pentene: Similar in structure but lacks the methyl group on the third carbon.
2-Methyl-1-pentene: Similar but has the methyl group on the second carbon.
3-Methyl-2-pentene: Similar but has the double bond between the second and third carbons.
Uniqueness: The presence of the methyl group on the third carbon and the double bond at the first position gives this compound unique chemical properties, such as its reactivity and the types of products formed in reactions .
Eigenschaften
CAS-Nummer |
13643-02-2 |
|---|---|
Molekularformel |
C8H18O2S3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



